6-(Benzylthio)nicotinaldehyde
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Overview
Description
6-(Benzylthio)nicotinaldehyde is a chemical compound with the molecular formula C₁₃H₁₁NOS. It is a derivative of nicotinaldehyde, featuring a benzylthio group attached to the sixth position of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylthio)nicotinaldehyde typically involves the reaction of nicotinaldehyde with benzylthiol in the presence of a suitable catalyst. One common method includes the use of p-toluenesulfonic acid (p-TsOH) as a catalyst at room temperature. The reaction proceeds through the formation of a thioether linkage between the benzylthiol and the nicotinaldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzylthio)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the benzylthio group under mild conditions
Major Products:
Oxidation: 6-(Benzylthio)nicotinic acid.
Reduction: 6-(Benzylthio)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-(Benzylthio)nicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a precursor for drug development, particularly in targeting nicotinamide adenine dinucleotide (NAD) biosynthesis pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Benzylthio)nicotinaldehyde involves its interaction with specific molecular targets. For instance, it can act as a precursor in NAD biosynthesis, influencing cellular metabolism and energy production. The compound’s aldehyde group allows it to participate in various biochemical pathways, while the benzylthio group can modulate its reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
6-(Dimethylamino)nicotinaldehyde: Similar in structure but with a dimethylamino group instead of a benzylthio group.
6-(Benzylthio)-9H-purin-9-yl-pyridinium derivatives: These compounds share the benzylthio group but differ in the core structure, being purine-based rather than pyridine-based
Uniqueness: 6-(Benzylthio)nicotinaldehyde is unique due to its specific combination of a benzylthio group and an aldehyde functional group on the nicotinaldehyde scaffold. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted research applications .
Properties
Molecular Formula |
C13H11NOS |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-benzylsulfanylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NOS/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
ZZSHBOMGVOQGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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